molecular formula C12H16N2O2 B4779977 4-(pentanoylamino)benzamide

4-(pentanoylamino)benzamide

Cat. No.: B4779977
M. Wt: 220.27 g/mol
InChI Key: HLMSKQDEQIPQHR-UHFFFAOYSA-N
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Description

4-(Pentanoylamino)benzamide is a benzamide derivative characterized by a pentanoylamino (-NH-C(O)-CH₂CH₂CH₂CH₂CH₃) substituent at the para position of the benzene ring. Its core structure consists of a benzamide backbone (C₆H₅-CONH₂) modified with a five-carbon acyl chain, enhancing lipophilicity compared to simpler analogs like 4-aminobenzamide. This compound is structurally significant in medicinal chemistry, where acylated benzamides are often explored for their pharmacokinetic properties, including membrane permeability and metabolic stability .

Properties

IUPAC Name

4-(pentanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-3-4-11(15)14-10-7-5-9(6-8-10)12(13)16/h5-8H,2-4H2,1H3,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMSKQDEQIPQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Pentanoylamino)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation. This green and rapid method provides high yields and is eco-friendly .

Industrial Production Methods

In industrial settings, the synthesis of benzamide derivatives, including this compound, often involves the use of high-temperature reactions between carboxylic acids and amines. The process may be optimized for large-scale production by employing continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Pentanoylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .

Scientific Research Applications

4-(Pentanoylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(pentanoylamino)benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit serine proteases, which are involved in various physiological and pathological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ChemSpider ID Notable Features References
4-(Pentanoylamino)benzamide C₁₂H₁₆N₂O₂ 220.27 Pentanoylamino (para) N/A Enhanced lipophilicity; potential for improved bioavailability
p-Aminobenzoyl benzamide C₁₄H₁₃N₃O₂ 255.27 Amino and benzamide groups (para) N/A Hydrophilic; used as a synthetic intermediate
4-(Acetylamino)-N-(3-pyridinylmethyl)benzamide C₁₅H₁₅N₃O₂ 275.30 Acetylamino (para), pyridinylmethyl N/A Shorter acyl chain; pyridine moiety may enhance receptor binding
N-{[3-Methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-4-(tert-butyl)benzamide C₂₄H₃₁N₃O₃S 441.59 Pentanoylamino, thiourea, tert-butyl 2648593 Increased steric bulk; thiourea linkage may alter hydrogen-bonding interactions
2-Amino-N-hexyl-4-((4-(trifluoromethyl)benzyl)amino)benzamide C₂₁H₂₅F₃N₄O 430.45 Hexylamine, trifluoromethylbenzyl N/A Fluorinated group enhances metabolic stability and target affinity

Key Observations:

Substituent Effects on Lipophilicity: The pentanoylamino group in this compound introduces a longer hydrophobic chain compared to acetylamino (C₂H₅CO-) in 4-(acetylamino)-N-(3-pyridinylmethyl)benzamide . In contrast, p-aminobenzoyl benzamide lacks acyl chains, making it more hydrophilic and suited for aqueous-phase reactions .

Synthetic Challenges :

  • Derivatives with bulky substituents (e.g., tert-butyl in ’s compound) face steric hindrance during synthesis, often requiring optimized coupling agents or stepwise reactions .
  • Fluorinated analogs (e.g., trifluoromethylbenzyl in ) demonstrate higher synthetic yields due to the electron-withdrawing effects of fluorine, which stabilize intermediates .

Biological Implications: The thiourea linkage in the compound from may enhance binding to thiol-containing enzymes or receptors, a feature absent in this compound . Pyridinylmethyl groups () could facilitate interactions with metal ions or aromatic residues in protein targets, offering selectivity advantages .

Applications: this compound’s balance of hydrophobicity and molecular weight makes it a candidate for antimicrobial or anticancer agents, though specific data are absent in the evidence. Fluorinated benzamides () are prioritized in central nervous system (CNS) drug development due to their stability and penetration profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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